molecular formula C7H10N2O B2519765 O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine CAS No. 2247087-98-3

O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine

Cat. No. B2519765
CAS RN: 2247087-98-3
M. Wt: 138.17
InChI Key: JYTPVEMEDRWBKE-ZCFIWIBFSA-N
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Description

O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine, also known as PEAQX, is a selective antagonist of GluA2-lacking AMPA receptors. It is a compound that has been extensively studied in recent years due to its potential therapeutic applications in neurological disorders.

Scientific Research Applications

Efficient Synthesis and Amination

O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine and its derivatives have been studied for their efficiency in synthesizing substituted compounds through amination processes. For example, O-(2,4-dinitrophenyl)hydroxylamine has been utilized for the highly efficient synthesis of substituted N-benzoyliminopyridinium ylides through an expedient N-amination/benzoylation procedure involving various substituted pyridines. This highlights the compound's potential in synthesizing complex organic molecules with specific functionalities (Legault & Charette, 2003).

Role in Biological Systems and Environmental Chemistry

Hydroxylamine derivatives, including this compound, have been noted for their significant roles in biological systems and environmental chemistry. Hydroxylamine, for instance, has shown inhibitory effects on photosystem II in chloroplast preparations, indicating a potential disruption in electron flow within the system (Ghanotakis & Babcock, 1983). Furthermore, the environmental implications of hydroxyl radicals, potentially generated from hydroxylamine reactions, have been extensively reviewed, suggesting a significant impact on organic pollutant degradation and other oxidative processes in natural waters and the atmosphere (Gligorovski, Strekowski, Barbati, & Vione, 2015).

Coordination Chemistry and Material Science

The coordination chemistry of this compound has been explored, particularly in the synthesis of rare-earth metal complexes. These studies reveal the versatility of hydroxylamine derivatives in forming stable complexes with various metal ions, leading to materials with potentially useful magnetic, optical, and catalytic properties. For instance, N,N-bis(2-{pyrid-2-yl}ethyl)hydroxylamine has been used to generate a range of rare-earth metal complexes displaying diverse coordination modes and dynamic behavior in solution, which could have implications in material science and catalysis (Hellmann et al., 2009).

Organic Synthesis and Polymerization Control

In organic synthesis, hydroxylamine derivatives serve as critical reagents for introducing amino functionalities into organic molecules, which is fundamental in synthesizing a wide range of compounds, including amino sugars and amino alcohol derivatives. For example, the synthesis of amino sugars via oximes, employing hydroxylamine derivatives, offers an alternative route to these important biomolecules (Stevens & Bryant, 1972). Additionally, the solvent effects on nitroxide-mediated polymerization have been studied using hydroxylamine derivatives, indicating their potential to improve control over polymerization processes (Harrisson, Couvreur, & Nicolas, 2012).

Safety and Hazards

Hydroxylamine is a well-known mutagen, moderately toxic and harmful to human, animals and even plants . It is often used as raw material for the synthesis of pharmaceutical intermediates, final drug substances hydroxamates and droxidopa .

Future Directions

The synthesis of many biologically active compounds is not complete without transforming the carbonyl group into an amino group, carried out by the reaction of nucleophilic substitution with hydroxylamine at the carbonyl carbon atom and further reduction of the C–N and N–O bonds . This method eliminates nitrating agents that exhibit oxidizing properties and may cause undesirable effects on other structural fragments of complex molecules .

Biochemical Analysis

Biochemical Properties

O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of oximes, a class of compounds that result from the reaction of aldehydes and ketones with hydroxylamine . The nature of these interactions is primarily nucleophilic, with the nitrogen in the hydroxylamine acting as the nucleophile .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with aldehydes and ketones to form oximes . The oxygen in the hydroxylamine acts as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Metabolic Pathways

This compound is involved in the formation of oximes, which are part of various metabolic pathways . Specific details about the enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, are not currently available in the literature.

properties

IUPAC Name

O-[(1R)-1-pyridin-4-ylethyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(10-8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTPVEMEDRWBKE-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=NC=C1)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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